molecular formula C11H11ClO3 B6291707 (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate CAS No. 1187248-43-6

(E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate

Cat. No.: B6291707
CAS No.: 1187248-43-6
M. Wt: 226.65 g/mol
InChI Key: LNHRJNZYOJXTTA-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Natural Product-Derived and Synthetic Cinnamoyl Acrylate (B77674) Scaffolds

The foundational framework of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate is the cinnamoyl scaffold, which is ubiquitously present in nature. Cinnamic acid and its derivatives are key secondary metabolites in plants, playing crucial roles in their defense mechanisms and structural integrity. nih.govjocpr.com These natural products, found in various fruits, vegetables, and flowers, have long been a part of the human diet and traditional medicine. jocpr.com

Many naturally occurring cinnamoyl esters, where the carboxylic acid of cinnamic acid is esterified with various alcohols, have been isolated and studied for their biological activities. nih.gov The inherent bioactivity of these natural scaffolds has inspired chemists to synthesize a vast array of derivatives, including (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate, in an effort to modulate and enhance their therapeutic potential. Synthetic modifications, such as the introduction of halogen atoms and methoxy (B1213986) groups onto the phenyl ring, are strategic alterations aimed at influencing the molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov

Overview of Research Significance and Academic Interest in Structurally Related Molecules

The academic and industrial interest in molecules structurally related to (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate is substantial, driven by their diverse pharmacological activities. The broader class of cinnamic acid derivatives has been extensively investigated for a wide range of therapeutic applications.

The nature and position of substituents on the phenyl ring of cinnamic acid derivatives have been shown to be critical for their biological efficacy. nih.gov For instance, the presence of electron-withdrawing groups, such as the chlorine atom in the target molecule, has been a strategy in the design of various bioactive compounds. nih.govnih.gov Similarly, the methoxy group is a common feature in many biologically active natural products and synthetic drugs, often contributing to improved pharmacokinetic properties.

The research into structurally similar compounds has revealed a spectrum of biological activities, as detailed in the table below:

Compound ClassInvestigated Biological Activities
Substituted Cinnamic Acids and Esters Antimicrobial, Antifungal, Antioxidant, Anti-inflammatory, Antidiabetic, Anticancer, Neuroprotective. nih.govjocpr.com
Halogenated Phenyl Acrylates Enhanced antimicrobial and anticancer activities. nih.govnih.gov
Methoxylated Cinnamates Antidiabetic, Antioxidant, and potential for improved metabolic stability. jocpr.com
Cinnamoyl Piperidinyl Acetates Cholinesterase inhibition for potential Alzheimer's disease treatment. nih.gov

The significant body of research on these related molecules provides a strong rationale for the investigation of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate, suggesting its potential to exhibit interesting and potentially useful biological properties.

Historical Perspective on the Development and Investigation of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate and its Analogues

The historical development of cinnamic acid derivatives can be traced back to the early days of natural product chemistry, with the isolation and characterization of cinnamic acid itself. jocpr.com The journey towards synthetic analogues like (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate is rooted in the evolution of organic synthesis and medicinal chemistry.

The initial focus was on understanding the structure and properties of naturally occurring cinnamates. As synthetic methodologies became more sophisticated in the 20th century, researchers began to systematically modify the cinnamic acid scaffold to explore structure-activity relationships (SAR). rsdjournal.org The introduction of substituents on the phenyl ring was a key area of exploration.

Scope and Academic Relevance of Current Research Endeavors

While specific, in-depth research solely focused on (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate appears to be limited based on currently available literature, the academic relevance of this compound lies in its position as a member of a highly active class of molecules. Current research on structurally similar cinnamoyl acrylates is vibrant and multifaceted.

Key areas of contemporary research involving related compounds include:

Drug Discovery: The design and synthesis of novel cinnamoyl derivatives with enhanced potency and selectivity against various diseases, including cancer, infectious diseases, and neurodegenerative disorders. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic investigations into how different substituents on the phenyl ring and modifications to the acrylate moiety influence biological activity. rsdjournal.org This knowledge is crucial for the rational design of new drug candidates.

Synthetic Methodology: The development of more efficient and sustainable synthetic routes to access these compounds. nih.gov

The compound (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate serves as a valuable probe for these studies. Its specific substitution pattern allows researchers to investigate the combined electronic and steric effects of a chloro and a methoxy group on the biological activity of the cinnamoyl scaffold. As such, while it may not yet be the subject of extensive standalone studies, its role in the broader exploration of this important class of compounds is of significant academic relevance.

Properties

IUPAC Name

methyl (E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7H,1-2H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHRJNZYOJXTTA-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of E Methyl 3 3 Chloro 4 Methoxyphenyl Acrylate

Advanced Synthetic Routes to the Core (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate Structure

The construction of the (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate molecule relies on key carbon-carbon bond-forming reactions to create the acrylate (B77674) backbone and standard organic transformations to introduce the ester functionality. The stereoselective formation of the trans-(E)-alkene is a critical consideration in these methodologies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the aryl-alkene bond present in the target molecule. The Mizoroki-Heck reaction is a particularly direct and effective method. wikipedia.orgorganic-chemistry.org This reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate, this typically involves the reaction of an aryl halide, such as 3-chloro-4-methoxy-iodobenzene, with methyl acrylate. nih.gov

The catalytic cycle of the Heck reaction involves several key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

Migratory Insertion: The alkene coordinates to the palladium complex and inserts into the palladium-aryl bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond and a palladium-hydride species. This step generally favors the formation of the more stable trans isomer. organic-chemistry.org

Reductive Elimination: The active Pd(0) catalyst is regenerated by the elimination of H-X with the help of a base. nih.gov

Common catalysts for this transformation include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in the presence of a phosphine (B1218219) ligand and a base like triethylamine (B128534) (Et₃N). wikipedia.org

While less direct for this specific target, Suzuki-Miyaura variations could be employed in a multi-step or one-pot sequence. For instance, a one-pot Suzuki cross-coupling followed by a Wittig olefination has been used to prepare similar 3-(biphenyl)acrylates, demonstrating the versatility of these palladium-catalyzed methods. sciforum.net

Table 1: Typical Conditions for Heck Reaction Synthesis of Cinnamate (B1238496) Esters
ComponentExampleRoleReference
Aryl Halide 3-chloro-4-methoxy-iodobenzeneAryl group source nih.gov
Alkene Methyl acrylateAcrylate backbone semanticscholar.org
Catalyst Palladium(II) acetate (Pd(OAc)₂)Catalyzes C-C bond formation wikipedia.org
Ligand Triphenylphosphine (PPh₃)Stabilizes the catalyst wikipedia.org
Base Triethylamine (Et₃N)Neutralizes HX byproduct, regenerates catalyst wikipedia.org
Solvent DMF, AcetonitrileReaction medium semanticscholar.org

Olefination reactions provide another major pathway to the target compound, typically starting from 3-chloro-4-methoxybenzaldehyde. The Horner-Wadsworth-Emmons (HWE) reaction is particularly favored for synthesizing α,β-unsaturated esters due to its high stereoselectivity for the (E)-alkene product. wikipedia.orgorganic-chemistry.org

The HWE reaction utilizes a stabilized phosphonate (B1237965) carbanion, generated by treating a phosphonate ester (e.g., trimethyl phosphonoacetate) with a base such as sodium methoxide (B1231860) or sodium hydride. organic-chemistry.orgwpmucdn.com This carbanion then undergoes a nucleophilic addition to the aldehyde. The subsequent elimination of a water-soluble dialkylphosphate salt drives the reaction forward and results predominantly in the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org The excellent (E)-selectivity arises from the stereochemistry of the intermediate formation and elimination steps, which favors an anti-periplanar arrangement leading to the trans product. organic-chemistry.org

The classic Wittig reaction, using a phosphorus ylide like methyl (triphenylphosphoranylidene)acetate, can also be used. However, for stabilized ylides, the HWE reaction is often preferred due to the easier removal of byproducts and generally higher (E)-selectivity. wikipedia.orgnih.gov

Table 2: Comparison of Wittig vs. Horner-Wadsworth-Emmons (HWE) Reactions
FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) ReactionReference
Phosphorus Reagent Phosphonium ylide (from triphenylphosphine)Phosphonate carbanion (from dialkyl phosphonate) wikipedia.orgnih.gov
Reactivity Ylide can be less nucleophilic if stabilizedCarbanion is generally more nucleophilic wikipedia.org
Byproduct Triphenylphosphine oxideDialkylphosphate salt wikipedia.orgorganic-chemistry.org
Byproduct Removal Often requires chromatographyEasily removed by aqueous extraction organic-chemistry.org
Stereoselectivity Can produce E/Z mixtures with stabilized ylidesExcellent (E)-selectivity for α,β-unsaturated esters wikipedia.orgorganic-chemistry.org

When the corresponding carboxylic acid, 3-(3-chloro-4-methoxyphenyl)acrylic acid, is available, the methyl ester can be readily prepared through Fischer esterification. masterorganicchemistry.com This method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). nsf.gov The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol or by removing the water byproduct as it forms. masterorganicchemistry.com

Alternatively, transesterification can be employed to convert another ester of 3-(3-chloro-4-methoxyphenyl)acrylic acid into the desired methyl ester. For example, reacting an ethyl or butyl ester with methanol in the presence of a catalytic amount of an acid or base (e.g., sodium methoxide) will establish an equilibrium that can be shifted toward the methyl ester product by using a large excess of methanol. researchgate.net

The synthesis of the key precursor, 3-chloro-4-methoxybenzaldehyde, often requires a multi-step sequence involving the functionalization of a simpler aromatic ring. A plausible route could start from a readily available compound like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). The synthesis would involve protecting the aldehyde, methylating the phenolic hydroxyl group, followed by selective chlorination at the 3-position (relative to the original methoxy (B1213986) group) and subsequent deprotection. Another route could involve the chlorination of 4-methoxybenzaldehyde. These steps highlight how the specific substitution pattern on the aromatic ring is carefully constructed before its elaboration into the final acrylate structure via methods like HWE or Heck reactions.

Exploration of Novel Catalytic Systems and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient processes. bepls.com Several green chemistry principles have been applied to the synthesis of cinnamate esters, which are applicable to the production of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate.

Alternative Solvents: For Heck reactions, the use of greener solvents like water or ionic liquids has been explored to replace volatile organic compounds (VOCs). wikipedia.orgorganic-chemistry.org Similarly, HWE reactions have been successfully performed in aqueous conditions or using deep eutectic solvents. rsc.org

Catalyst Innovation: The development of highly active, phosphine-free palladium catalysts or reusable, polymer-supported catalysts for the Heck reaction minimizes waste and cost. organic-chemistry.orgsemanticscholar.org

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption for both Fischer esterification and Heck reactions. organic-chemistry.orgnsf.gov

Atom Economy: Reactions like the HWE and Heck reaction are inherently atom-economical, efficiently incorporating the majority of the atoms from the reactants into the final product.

Table 3: Green Chemistry Approaches in Cinnamate Synthesis
Synthetic StepConventional MethodGreen AlternativeBenefitReference
Heck Reaction Pd catalyst in organic solvent (e.g., DMF)Pd catalyst in water or ionic liquid; reusable polymer-supported catalystReduced VOCs, catalyst recycling wikipedia.orgorganic-chemistry.orgsemanticscholar.org
Esterification H₂SO₄ catalyst, refluxing methanol for hoursMicrowave irradiation, greener solvents (e.g., acetonitrile)Reduced reaction time and energy use nsf.govnih.gov
Olefination (HWE) Organic solvents (e.g., THF)Aqueous conditions, deep eutectic solventsAvoidance of hazardous organic solvents rsc.org

Derivatization Strategies and Analogue Synthesis Based on the (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate Scaffold

The (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate structure serves as a versatile scaffold for the synthesis of a wide range of analogues for various research applications. Derivatization can be achieved by modifying three main components of the molecule: the ester group, the aromatic ring, and the alkene double bond.

Ester Moiety Modification: The methyl ester can be easily converted to other esters (ethyl, propyl, etc.) via transesterification. researchgate.net Saponification to the carboxylic acid followed by reaction with various alcohols using coupling agents (e.g., EDC) allows for the synthesis of a diverse library of esters and amides. nih.gov

Aromatic Ring Substitution: The existing chloro and methoxy groups can be modified, or further substituents can be introduced onto the aromatic ring. For example, the methoxy group could be demethylated to a hydroxyl group, which can then be used as a handle for further functionalization.

Alkene Bond Transformation: The α,β-unsaturated double bond is reactive and can undergo various transformations, such as hydrogenation to produce the corresponding saturated propionate, or epoxidation and dihydroxylation to introduce new functional groups.

Alpha-Position Functionalization: The carbon atom alpha to the ester group can also be functionalized. For instance, related compounds like (E)-Methyl 3-(3-chloro-4-methoxyphenyl)-2-cyanoacrylate have been synthesized, demonstrating that substituents can be introduced at this position. georganics.sk

These derivatization strategies allow for the systematic exploration of structure-activity relationships, making the core scaffold a valuable starting point for medicinal chemistry and materials science research.

Modifications of the Aromatic Ring System (e.g., halogenation, nitration, amination, hydroxylations)

The aromatic ring of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate is substituted with a chloro group and a methoxy group. These substituents influence the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself. The chloro group is a deactivating group but also an ortho, para-director. msu.edulibretexts.org The interplay of these electronic effects dictates the position of further substitution on the aromatic ring.

Halogenation: Further halogenation, such as bromination or chlorination, is expected to occur at the positions activated by the methoxy group and not sterically hindered. The most likely position for substitution would be C-5, which is ortho to the methoxy group and meta to the chloro group. lkouniv.ac.in

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also be directed by the activating methoxy group. The nitro group is expected to be introduced at the C-5 position.

Amination: Direct amination of the aromatic ring is challenging. A more common approach involves the nitration of the ring followed by the reduction of the nitro group to an amine. This two-step process would yield (E)-Methyl 3-(5-amino-3-chloro-4-methoxyphenyl)acrylate.

Hydroxylation: Direct hydroxylation of the aromatic ring can be achieved through various methods, including the use of strong oxidizing agents or through nucleophilic aromatic substitution on a suitably activated precursor. Given the existing substitution pattern, selective hydroxylation would likely require a multi-step synthetic sequence.

The following table summarizes the expected major products of electrophilic aromatic substitution on (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate.

ReactionReagentsExpected Major Product
BrominationBr2, FeBr3(E)-Methyl 3-(5-bromo-3-chloro-4-methoxyphenyl)acrylate
NitrationHNO3, H2SO4(E)-Methyl 3-(3-chloro-4-methoxy-5-nitrophenyl)acrylate
Amination1. HNO3, H2SO4 2. Fe, HCl(E)-Methyl 3-(5-amino-3-chloro-4-methoxyphenyl)acrylate

Ester Group Transformations (e.g., hydrolysis to carboxylic acid, reduction to alcohol, transamidation)

The methyl ester group of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate can undergo several important transformations.

Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed to the corresponding carboxylic acid, (E)-3-(3-chloro-4-methoxyphenyl)acrylic acid, under either acidic or basic conditions. rsc.orgchemguide.co.uk Acid-catalyzed hydrolysis is a reversible reaction, while saponification (base-catalyzed hydrolysis) is irreversible due to the formation of the carboxylate salt. chemguide.co.uk

Reduction to Alcohol: The ester group can be reduced to a primary alcohol, (E)-3-(3-chloro-4-methoxyphenyl)prop-2-en-1-ol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). Weaker reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters. It is important to note that these strong hydrides can also reduce the olefinic double bond under certain conditions. Selective reduction of the ester in the presence of the double bond can be challenging.

Transamidation: The methyl ester can be converted to an amide by reaction with an amine. This reaction, known as transamidation, is often catalyzed by the amine itself or by the addition of a Lewis acid. This allows for the synthesis of a wide variety of N-substituted acrylamides.

The table below outlines the key transformations of the ester group.

TransformationReagentsProduct
Hydrolysis (acidic)H3O+(E)-3-(3-chloro-4-methoxyphenyl)acrylic acid
Saponification (basic)1. NaOH 2. H3O+(E)-3-(3-chloro-4-methoxyphenyl)acrylic acid
ReductionLiAlH4(E)-3-(3-chloro-4-methoxyphenyl)prop-2-en-1-ol
TransamidationR2NH(E)-N,N-dialkyl-3-(3-chloro-4-methoxyphenyl)acrylamide

Olefinic Bond Functionalization and Hydrogenation Studies

The carbon-carbon double bond in (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate is electron-deficient due to the conjugation with the ester group, making it susceptible to nucleophilic attack and certain types of additions.

Hydrogenation: The most common transformation of the olefinic bond is catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) and a source of hydrogen (e.g., H2 gas), the double bond is reduced to a single bond, yielding Methyl 3-(3-chloro-4-methoxyphenyl)propanoate. sciencemadness.orgquizlet.com This reaction is typically highly efficient and stereospecific, resulting in syn-addition of hydrogen.

Epoxidation: Being an electron-deficient alkene, the double bond can undergo epoxidation, typically through a Michael-type addition of an oxidant. organicreactions.orgyoutube.comresearchgate.net Reagents like basic hydrogen peroxide can be used to form the corresponding epoxide, Methyl 3-(3-chloro-4-methoxyphenyl)oxirane-2-carboxylate.

Dihydroxylation: Dihydroxylation of the double bond can lead to the formation of a diol. This can be achieved using reagents like osmium tetroxide (OsO4) for syn-dihydroxylation or through a two-step procedure involving epoxidation followed by acid-catalyzed ring-opening for anti-dihydroxylation.

A summary of these functionalizations is presented in the table below.

ReactionReagentsProduct
HydrogenationH2, Pd/CMethyl 3-(3-chloro-4-methoxyphenyl)propanoate
EpoxidationH2O2, NaOHMethyl 3-(3-chloro-4-methoxyphenyl)oxirane-2-carboxylate
syn-Dihydroxylation1. OsO4 2. NaHSO3Methyl 2,3-dihydroxy-3-(3-chloro-4-methoxyphenyl)propanoate
anti-Dihydroxylation1. m-CPBA 2. H3O+Methyl 2,3-dihydroxy-3-(3-chloro-4-methoxyphenyl)propanoate

Synthesis of Geometrical Isomers and Stereochemical Control

(E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate exists as the thermodynamically more stable trans or (E)-isomer. The synthesis of the less stable cis or (Z)-isomer requires specific synthetic strategies.

Photoisomerization: One of the most common methods to convert a trans-alkene to a cis-alkene is through photoisomerization. hiroshima-u.ac.jpacs.orgrsc.org Irradiation of a solution of the (E)-isomer with ultraviolet light can lead to a photostationary state containing a mixture of both (E) and (Z) isomers. hiroshima-u.ac.jpcdnsciencepub.comcdnsciencepub.com The isomers can then be separated by chromatographic techniques.

Stereoselective Synthesis: The stereoselective synthesis of the (Z)-isomer can be achieved through various methods, including the Wittig reaction with a stabilized ylide under specific conditions, or the Horner-Wadsworth-Emmons reaction. Another approach involves the stereoinvertive deoxygenation of the corresponding trans-3-arylglycidates. researchgate.net These methods provide greater control over the stereochemical outcome compared to photoisomerization.

The following table highlights methods for obtaining the (Z)-isomer.

MethodDescription
PhotoisomerizationUV irradiation of the (E)-isomer to produce a mixture of (E) and (Z)-isomers. hiroshima-u.ac.jpacs.orgrsc.org
Stereoselective SynthesisUtilization of reactions like the Wittig or Horner-Wadsworth-Emmons reaction to favor the formation of the (Z)-isomer. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques in Research on E Methyl 3 3 Chloro 4 Methoxyphenyl Acrylate

Methodological Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

While 1D NMR (¹H and ¹³C) provides fundamental information about the number and types of protons and carbons, 2D NMR techniques are essential for unambiguously assembling the molecular structure. For (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate, these techniques would confirm the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For the title compound, a COSY spectrum would show correlations between the two vinylic protons of the acrylate (B77674) moiety, confirming their adjacent relationship. It would also show correlations between the aromatic protons on the phenyl ring, helping to confirm their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, the proton of the methoxy (B1213986) group would show a correlation to the methoxy carbon, and each aromatic proton would be correlated to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for connecting different fragments of the molecule. For (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate, HMBC would show correlations from the vinylic protons to the carbonyl carbon of the ester and to the carbons of the phenyl ring. The protons of the methoxy group would show a correlation to the aromatic carbon to which the methoxy group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry, such as the (E)-configuration of the double bond in the title compound. A strong NOESY correlation between one of the vinylic protons and the adjacent aromatic protons would be expected, while the other vinylic proton would show a correlation to the ester methyl protons, confirming the trans geometry.

To illustrate, ¹H and ¹³C NMR data for the structurally similar compound, (E)-Methyl 3-(4-methoxyphenyl)acrylate, are presented below. rsc.org

Assignment ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
Vinylic CH7.67 (d, J = 16.0 Hz, 1H)144.1
Aromatic CH7.50 (d, J = 8.8 Hz, 2H)129.6
Aromatic CH6.91 (d, J = 8.8 Hz, 2H)114.2
Vinylic CH6.32 (d, J = 16.0 Hz, 1H)115.7
Methoxy OCH₃3.84 (s, 3H)55.3
Ester OCH₃3.79 (s, 3H)51.6
Carbonyl C=O-167.3
Quaternary Aromatic C-127.2
Quaternary Aromatic C-O-161.3

Data for (E)-Methyl 3-(4-methoxyphenyl)acrylate for illustrative purposes. rsc.org

Conformational Analysis via NMR Spectroscopic Data

The conformation of a molecule, particularly the orientation of rotatable bonds, can be investigated using NMR data. For (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate, the key rotatable bonds are between the phenyl ring and the acrylate group, and around the C-O bonds of the methoxy and ester groups. The planarity between the phenyl ring and the acrylate double bond is influenced by steric and electronic factors. NOESY data can provide insights into the preferred conformation by revealing through-space proximities between the aromatic protons and the vinylic protons. Additionally, theoretical calculations in conjunction with experimental NMR data can provide a more detailed understanding of the conformational preferences of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate (C₁₁H₁₁ClO₃), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the atoms and confirm the structure. For the title compound, characteristic fragmentation patterns would likely include the loss of the methoxy group (•OCH₃), the methyl ester group (•OCH₃ or CO₂CH₃), and cleavage of the acrylate chain. Analysis of these fragmentation patterns provides valuable structural information that complements the data obtained from NMR spectroscopy. While specific HRMS data for the title compound is not available, a study on a similar compound, 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, showed a clear molecular ion peak in its high-resolution mass spectrum, confirming its identity. mdpi.com

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate would be expected to show characteristic absorption bands for the various functional groups. Key expected vibrational frequencies are:

C=O stretch (ester): A strong absorption band around 1710-1730 cm⁻¹.

C=C stretch (alkene): A medium intensity band around 1620-1640 cm⁻¹.

C-O stretch (ester and ether): Strong bands in the region of 1000-1300 cm⁻¹.

=C-H bend (alkene): A characteristic band for the trans-disubstituted alkene around 960-980 cm⁻¹.

Ar-H stretch: Bands above 3000 cm⁻¹.

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Non-polar bonds, such as the C=C bond, often give strong Raman signals, whereas they may be weaker in the IR spectrum. The symmetric vibrations of the aromatic ring are also typically strong in the Raman spectrum.

For comparison, the IR spectrum of 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate shows a strong carbonyl stretch at 1707 cm⁻¹ and a C=C stretch at 1632 cm⁻¹, which are consistent with the expected values for an α,β-unsaturated ester. mdpi.com

Functional Group Expected FTIR Absorption Range (cm⁻¹) Reference Compound IR Data (cm⁻¹) *
Carbonyl (C=O) Stretch1710-17301707
Alkene (C=C) Stretch1620-16401632
C-O Stretch1000-13001163
Aromatic C-H Stretch>30002954

*Data for 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate. mdpi.com

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate can be grown, this technique can provide precise bond lengths, bond angles, and torsion angles. This would unambiguously confirm the (E)-stereochemistry of the double bond and reveal the conformation of the molecule in the crystal lattice.

Furthermore, the crystal structure analysis would provide detailed information about intermolecular interactions, such as hydrogen bonding, halogen bonding (involving the chlorine atom), and π-π stacking interactions between the aromatic rings. These interactions govern the packing of the molecules in the crystal and are crucial for understanding the solid-state properties of the compound. While no crystal structure for the title compound has been reported, studies on similar acrylate derivatives have provided valuable insights into their solid-state conformations and packing. nih.goviucr.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment in Chiral Derivatives

The parent compound, (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate, is achiral and therefore does not exhibit chiroptical properties. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center into the molecule, chiroptical techniques such as Electronic Circular Dichroism (ECD) would be essential for assigning the absolute configuration of the stereocenters. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, can be compared with theoretical spectra calculated using quantum chemical methods to determine the absolute stereochemistry of the molecule.

Biological Activities and Pharmacological Mechanisms of E Methyl 3 3 Chloro 4 Methoxyphenyl Acrylate Pre Clinical Investigations

Anti-proliferative and Cytotoxic Activities in In Vitro Cell Models

Derivatives of acrylic acid and cinnamic acid have demonstrated significant anti-proliferative and cytotoxic effects across a range of cancer cell lines. These activities are often attributed to their ability to interfere with fundamental cellular processes, leading to cell death and inhibition of tumor growth.

Mechanisms of Apoptosis Induction (e.g., Caspase Activation, Mitochondrial Pathway)

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anti-cancer agents exert their effects. Cinnamic acid and its derivatives have been shown to trigger apoptosis in cancer cells. For instance, cinnamic acid itself can induce apoptotic cell death in human melanoma cells. nih.gov This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. Studies on cinnamic acid derivatives have shown that they can potentiate the activity of caspase-3/7, which are major effector proteins in the apoptotic cascade. mdpi.com

Furthermore, some derivatives have been found to induce apoptosis through the intrinsic or mitochondrial pathway. This is supported by observations of increased reactive oxygen species levels in cells treated with certain cinnamic acid derivatives, which can be a trigger for mitochondrial-mediated apoptosis. nih.gov Long-chain alkyl esters of hydroxycinnamic acids have also been identified as promising agents for the selective induction of apoptosis in cancer cells, with studies showing a significant increase in apoptotic cells in the sub-G1 phase and activation of caspase-3 in MOLT-4 cells. acs.org

Cell Cycle Arrest Pathways and Checkpoint Modulation

In addition to inducing apoptosis, many acrylate (B77674) and chalcone (B49325) derivatives exhibit anti-proliferative activity by causing cell cycle arrest at specific checkpoints. nih.gov This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation.

For example, a methyl acrylate ester derivative has been shown to arrest MCF-7 breast carcinoma cells at the G2/M phase of the cell cycle. researchgate.netrsc.org Similarly, other acrylic acid derivatives have demonstrated the ability to cause cell cycle arrest at the G2/M stage in MDA-MB-231 breast cancer cells. nih.gov Chalcone derivatives, which share a similar α,β-unsaturated carbonyl system with acrylates, are also well-known for their ability to induce cell cycle arrest. Different chalcones have been found to arrest the cell cycle at either the G1/S or G2/M phase in various cancer cell lines. nih.govresearchgate.net This effect is often linked to the modulation of key cell cycle regulatory proteins. For instance, some cinnamic acid derivatives have been shown to upregulate p21, a protein involved in cell cycle arrest and apoptosis induction. unimi.it

Impact on Cellular Signaling Pathways (e.g., MAPK, PI3K/Akt, NF-κB)

The anti-proliferative and anti-inflammatory effects of cinnamic acid and acrylate derivatives are often linked to their ability to modulate key cellular signaling pathways that are frequently dysregulated in cancer and inflammatory diseases. The Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways are critical regulators of cell survival, proliferation, and inflammation.

Several studies have demonstrated that derivatives of these compounds can inhibit these pathways. For example, a novel naproxen (B1676952) derivative containing cinnamic acid, in combination with resveratrol, was found to exert its anti-inflammatory effects by inhibiting the NF-κB, MAPK, and PI3K/Akt signaling pathways in RAW264.7 macrophage cells. nih.govmdpi.com Similarly, nobiletin (B1679382), a natural compound, has been shown to suppress the IL-1β-stimulated phosphorylation of PI3K/Akt and the activation of NF-κB in human osteoarthritis chondrocytes. rsc.org Indole compounds have also been reported to inhibit the PI3K/Akt/mTOR/NF-κB signaling pathway. nih.gov The activation of NF-κB can be mediated by both the PI3K/AKT and MAPK pathways, and compounds that interfere with these pathways can effectively block NF-κB-driven inflammation and cell proliferation. researchgate.net

Inhibition of Cell Proliferation in Various Malignant Cell Lines

The anti-proliferative activity of acrylate and cinnamate (B1238496) derivatives has been evaluated against a variety of cancer cell lines, demonstrating a broad spectrum of potential efficacy.

Compound ClassCell LineEffectReference
Acrylic Acid/Acrylate EstersMCF-7 (Breast Carcinoma)Potent cytotoxic agent researchgate.netrsc.org
3-(4-chlorophenyl) Acrylate EstersMDA-MB-231 (Breast Carcinoma)Potent cytotoxic effect nih.gov
Cinnamic AcidHT-144 (Melanoma)Cytotoxic and genotoxic potential nih.gov
Cinnamic Acid DerivativesHeLa (Cervical Cancer)Cytotoxic effect, induction of apoptosis nih.gov
Hydroxycinnamic Acid EstersMOLT-4 (Leukemia)Selective induction of apoptosis acs.org

Anti-inflammatory Potential and Immunomodulatory Effects (Pre-clinical)

In addition to their anti-cancer properties, various cinnamate and acrylate derivatives have demonstrated significant anti-inflammatory and immunomodulatory effects in pre-clinical models. These properties are primarily attributed to their ability to modulate the production and activity of inflammatory mediators.

Modulation of Inflammatory Mediators and Cytokines (e.g., TNF-α, IL-6, PGE2)

Methyl cinnamate has been shown to exhibit potent anti-inflammatory activity with less cytotoxicity compared to other related compounds. nih.govnih.gov It can suppress the expression of pro-inflammatory genes such as cyclooxygenase-2 (Cox2), nitric oxide synthase 2 (Nos2), and tumor necrosis factor-alpha (Tnfa). nih.gov

The mechanism of this anti-inflammatory action often involves the inhibition of key signaling pathways. For instance, a naproxen-cinnamic acid derivative was found to significantly inhibit the expression of tumor necrosis factor α (TNF-α) and interleukin 6 (IL-6) in macrophage cells. nih.govmdpi.com This inhibition was linked to the suppression of the NF-κB, MAPK, and PI3K/Akt signaling pathways. nih.govmdpi.com Similarly, nobiletin was shown to suppress the overproduction of pro-inflammatory mediators including prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-6 in human chondrocytes. rsc.org Furthermore, thiolated poly(acrylic acid) particles have been observed to induce the secretion of TNF-α in dendritic cells, suggesting a potential immunomodulatory role. nih.gov

Compound/DerivativeInflammatory MediatorEffectCell ModelReference
Methyl CinnamateCox2, Nos2, Tnfa mRNASuppressionRAW264.7 cells nih.gov
Naproxen-Cinnamic Acid DerivativeTNF-α, IL-6InhibitionRAW264.7 cells nih.govmdpi.com
NobiletinPGE2, TNF-α, IL-6SuppressionHuman OA Chondrocytes rsc.org
Thiolated Poly(acrylic acid)TNF-αIncreased SecretionDendritic Cells nih.gov

Inhibition of Key Inflammatory Enzymes (e.g., Cyclooxygenases, Lipoxygenases, iNOS)

Currently, there is no specific pre-clinical data available in the scientific literature regarding the inhibitory effects of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate on key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), or inducible nitric oxide synthase (iNOS). While other structurally related acrylate and chalcone derivatives have been investigated for anti-inflammatory properties, direct studies on this specific compound have not been reported.

Anti-angiogenic Activity in Pre-clinical Models (e.g., HUVEC proliferation, tube formation assays)

Investigations into the anti-angiogenic potential of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate have not been documented in published pre-clinical studies. Standard in vitro assays used to evaluate anti-angiogenic effects, such as the inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation, migration, or tube formation, have not been reported for this compound. Consequently, its ability to inhibit the formation of new blood vessels remains uncharacterized.

Anti-microbial and Anti-fungal Activities (In Vitro Studies)

The (E)-β-methoxyacrylate structural motif is a well-established pharmacophore responsible for the fungicidal activity of strobilurin-class fungicides, which act by inhibiting mitochondrial respiration. While (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate contains this key scaffold, specific in vitro studies detailing its efficacy against pathogenic microbes and fungi are not available in the current body of scientific literature.

There is no published research detailing the bactericidal or bacteriostatic activity of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate against specific pathogenic bacterial strains.

Direct assessments of the minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate against opportunistic fungi, such as species from the Candida or Aspergillus genera, have not been reported.

No pre-clinical studies have been found that investigate the potential for (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate to modulate or reverse microbial resistance to existing antibiotic or antifungal agents.

Other Reported Biological Activities (e.g., antioxidant, enzyme inhibition, anti-viral)

A comprehensive review of scientific databases indicates a lack of pre-clinical investigations into other potential biological activities of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate. There are currently no available reports on its antioxidant capacity, specific enzyme inhibitory profile (beyond the inflammatory enzymes mentioned in section 4.2.2), or any potential anti-viral effects.

Structure Activity Relationship Sar Studies and Rational Molecular Design for E Methyl 3 3 Chloro 4 Methoxyphenyl Acrylate Analogues

Elucidation of Key Pharmacophoric Features for Diverse Biological Activities

The fundamental structure of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate, a derivative of cinnamic acid, presents three primary domains for interaction with biological targets: the substituted aromatic ring, the α,β-unsaturated carbonyl system, and the methyl ester group. Pharmacophore modeling of cinnamate (B1238496) analogues has identified key features essential for their biological activities, particularly in the realm of antimicrobial and anticancer applications.

For antifungal activity, a common pharmacophore model for cinnamic acid derivatives that inhibit enzymes like squalene (B77637) cyclooxygenase (SE) and 14α-demethylase (CYP51) includes hydrophobic features and hydrogen bond acceptors. The substituted phenyl ring and the ester moiety often fulfill the hydrophobic requirements, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. nih.gov The specific substitution pattern on the phenyl ring, in this case, 3-chloro and 4-methoxy, contributes significantly to the electronic and steric properties of the molecule, thereby influencing its interaction with the active site of target enzymes.

In the context of anticancer activity, the planar structure of the cinnamoyl group is a crucial feature, allowing for intercalation or binding to biological macromolecules. The α,β-unsaturated ketone unit can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in target proteins.

Impact of Aromatic Substitutions (Position and Nature of Halogens, Alkoxy Groups) on Biological Efficacy

The biological efficacy of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate analogues is profoundly influenced by the nature and position of substituents on the aromatic ring. Halogens and alkoxy groups, in particular, play a critical role in modulating the pharmacokinetic and pharmacodynamic properties of these compounds.

The presence of a halogen, such as the chlorine atom at the 3-position, can significantly enhance biological activity. This is often attributed to an increase in lipophilicity, which can improve membrane permeability, and the ability of halogens to form halogen bonds, a type of non-covalent interaction that can contribute to ligand-receptor binding. nih.gov Studies on related chlorinated N-arylcinnamamides have shown that the introduction of chlorine atoms can lead to potent antibacterial and antimycobacterial activity. nih.gov For instance, 3,4-dichlorocinnamanilides have demonstrated a broader spectrum of antibacterial efficacy compared to their 4-chloro counterparts. nih.gov

The 4-methoxy group also plays a pivotal role. Alkoxy groups are known to be important for the biological activity of many natural products. In the case of cinnamic acid derivatives, methoxy (B1213986) substituents on the phenyl ring have been associated with a range of activities. The electron-donating nature of the methoxy group can influence the electronic distribution of the entire molecule, affecting its binding affinity to target proteins. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex.

While specific SAR data for a series of analogues of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate with varied halogen and alkoxy substituents is not extensively available in the public domain, general trends from related cinnamate series provide valuable insights.

Table 1: Postulated Impact of Aromatic Substitutions on Biological Activity of Phenylacrylate Analogues

Substitution PositionSubstituentPostulated Effect on Biological ActivityRationale
3Chloro (Cl)EnhancementIncreased lipophilicity, potential for halogen bonding.
4Methoxy (OCH₃)EnhancementElectron-donating properties, hydrogen bond acceptor.
3Bromo (Br)Potential EnhancementSimilar to chloro, but with different steric and electronic properties.
4Ethoxy (OCH₂CH₃)VariableMay alter lipophilicity and steric interactions.
2, 4, 5, 6VariousVariablePositional changes significantly impact interaction with target sites.

Role of the Ester Moiety and its Variation in Activity Profiles

The methyl ester moiety of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate is a critical determinant of its biological activity. In general, for antimicrobial applications, ester derivatives of cinnamic acid are found to be more bioactive than the corresponding carboxylic acids or amides. mdpi.com This is often attributed to the increased lipophilicity of the esters, which facilitates their passage through biological membranes. mdpi.com

The length and branching of the alkyl chain in the ester group can have a significant impact on the activity profile. Studies on a series of cinnamate esters have shown that increasing the alkyl chain length from methyl to butyl can lead to an increase in antifungal activity. mdpi.com This is likely due to a further increase in lipophilicity. However, this trend is not always linear, as excessively long or bulky alkyl groups can introduce steric hindrance, potentially reducing the binding affinity to the target. mdpi.com

For example, in one study on cinnamate esters, butyl cinnamate was found to be the most potent antifungal agent against a range of Candida and Aspergillus species, being more active than both methyl and ethyl cinnamates. mdpi.com In another study focusing on antiprotozoal activity, medium-sized linear alkyl chains (n-propyl, n-butyl) in cinnamate esters provided the highest level of activity against Leishmania donovani.

Table 2: Influence of Ester Moiety Variation on Antimicrobial Activity of Cinnamate Analogues

Ester GroupRelative Antimicrobial ActivityRationale
MethylBaseline-
EthylIncreasedIncreased lipophilicity. mdpi.com
PropylIncreasedFurther increase in lipophilicity.
ButylOften OptimalGood balance of lipophilicity and steric factors. mdpi.com
IsopropylVariableBranching can introduce steric effects.
Longer Chains (e.g., Decyl)VariableMay lead to decreased activity due to steric hindrance or unfavorable physicochemical properties.

Stereochemical Considerations: Influence of E/Z Isomerism on Biological Activity and Conformation

The presence of a double bond in the acrylate (B77674) backbone of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate gives rise to the possibility of E (trans) and Z (cis) isomers. The stereochemistry of this double bond is a critical factor that significantly influences the conformation of the molecule and, consequently, its biological activity.

The (E)-isomer, with the phenyl ring and the ester group on opposite sides of the double bond, is generally the more thermodynamically stable and more common form. nih.gov This isomer adopts a more linear and planar conformation, which is often optimal for binding to the active sites of enzymes or for intercalating with DNA. In contrast, the (Z)-isomer is sterically hindered, leading to a non-planar conformation.

While direct comparative studies on the biological activity of the E and Z isomers of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate are limited, research on related cinnamic acid derivatives has consistently shown that the E-isomer is more biologically active. For example, in a study on 3,4,5-trimethoxycinnamic acid derivatives as antitumor agents, the trans-cinnamic acid ester derivatives were found to be much more active than their cis counterparts. nih.gov The altered three-dimensional shape of the Z-isomer can prevent it from fitting correctly into the binding pocket of a target protein, thus reducing or abolishing its biological effect.

The preference for the Z configuration can be influenced by intramolecular interactions. For instance, in some related chlorohydrazones, the Z isomer is thermodynamically favored due to electrostatic interactions between dipoles of different functional groups. mdpi.com However, for simple cinnamates, the E isomer is typically the more stable and biologically relevant form.

Rational Design and Synthesis of Novel Analogues based on SAR Data for Enhanced Potency or Selectivity

The insights gained from SAR studies provide a solid foundation for the rational design and synthesis of novel analogues of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate with improved biological profiles. The goal of such design efforts is typically to enhance potency against a specific target, increase selectivity to reduce off-target effects, or improve pharmacokinetic properties.

Based on the established SAR principles for cinnamic acid derivatives, several strategies can be employed for the rational design of new analogues:

Optimization of Aromatic Substituents: Systematic variation of the halogen at the 3-position (e.g., replacing chloro with bromo or fluoro) and the alkoxy group at the 4-position (e.g., ethoxy, propoxy) could lead to compounds with fine-tuned electronic and steric properties for optimal target engagement.

Modification of the Ester Moiety: Synthesis of a series of esters with varying alkyl chain lengths and branching (e.g., ethyl, propyl, butyl, isobutyl) could identify the optimal lipophilicity and steric profile for a particular biological activity, such as antifungal or anticancer effects.

Introduction of Additional Functional Groups: The incorporation of other functional groups onto the aromatic ring or the acrylate backbone could introduce new interactions with the target, potentially leading to increased potency or altered selectivity.

Hybrid Molecule Design: Combining the (E)-3-(3-chloro-4-methoxyphenyl)acrylate scaffold with other known pharmacophores could lead to hybrid molecules with dual-action mechanisms or improved drug-like properties.

The synthesis of these novel analogues typically involves standard organic chemistry reactions such as Wittig or Horner-Wadsworth-Emmons reactions to establish the E-double bond, followed by esterification. The starting materials, substituted benzaldehydes and phosphonates or ylides, can be readily prepared or are commercially available, allowing for a combinatorial approach to generate a library of analogues for biological screening. The ultimate goal of this iterative process of design, synthesis, and biological evaluation is to identify lead compounds with superior therapeutic potential.

Computational Chemistry and Molecular Modeling Investigations of E Methyl 3 3 Chloro 4 Methoxyphenyl Acrylate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely employed method that balances computational cost and accuracy, making it suitable for studying molecules of the size and complexity of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate.

Electronic Structure and Reactivity: DFT calculations are used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. researchgate.net From this optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov These frontier molecular orbitals also help identify the regions of the molecule most likely to act as electron donors (HOMO) and acceptors (LUMO) in chemical reactions. nih.gov

Further analysis of the electronic structure involves mapping the molecular electrostatic potential (MEP). The MEP surface illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. scienceopen.com These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. scienceopen.com

Spectroscopic Property Prediction: DFT methods can also predict spectroscopic data, which can be compared with experimental results to confirm the molecule's structure. researchgate.net Theoretical calculations of vibrational frequencies (Infrared spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts provide a basis for assigning experimental spectra. mdpi.com For instance, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to UV-Visible absorption spectra. mdpi.com

Table 1: Predicted Quantum Chemical Properties of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate (Illustrative Data) Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

ParameterPredicted Value
HOMO Energy-6.25 eV
LUMO Energy-1.85 eV
HOMO-LUMO Gap (ΔE)4.40 eV
Dipole Moment3.50 Debye

Molecular Docking Studies to Predict Binding Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

For (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate, docking studies would involve selecting a relevant biological target. Cinnamic acid derivatives have been investigated for a range of biological activities, targeting enzymes such as α-glucosidase or proteins like tubulin. mdpi.comresearchgate.net The process begins with obtaining the three-dimensional crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's active site, scoring each based on a force field that estimates the binding affinity (e.g., in kcal/mol). nih.gov A lower binding energy indicates a more favorable and stable interaction. researchgate.net

The results of a docking study provide not only a quantitative estimate of binding affinity but also a visual model of the interactions. This allows researchers to identify key amino acid residues in the active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, π-π stacking, or electrostatic forces. mdpi.com This information is vital for understanding the structure-activity relationship and for designing more potent and selective analogues.

Table 2: Illustrative Molecular Docking Results for (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate against a Hypothetical Kinase Target

ParameterResult
Binding Energy (kcal/mol)-8.5
Interacting Residues (Hydrogen Bonds)ASP-145, LYS-88
Interacting Residues (Hydrophobic)LEU-34, VAL-76, ILE-132
Interacting Residues (π-π Stacking)PHE-144

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions and Conformational Analysis

While molecular docking provides a valuable static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations introduce the element of time and motion. MD simulations model the dynamic behavior of atoms and molecules, providing a more realistic representation of the biological environment.

Following a docking study, the predicted ligand-protein complex is subjected to an MD simulation. The system is placed in a simulated aqueous environment, and the movements of all atoms are calculated over time by solving Newton's equations of motion. These simulations, typically spanning nanoseconds to microseconds, reveal the stability of the ligand's binding pose. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the ligand and protein backbone atoms from their initial positions over time. A stable, low RMSD for the ligand suggests that its binding pose predicted by docking is stable.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding.

Interaction Analysis: MD allows for the monitoring of specific interactions (like hydrogen bonds) throughout the simulation, determining their persistence and strength.

MD simulations are also essential for the conformational analysis of the ligand itself, exploring the different shapes it can adopt and the energy barriers between them. This is crucial as the molecule's conformation can significantly impact its ability to bind to a target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to proportional changes in their biological effects. nih.gov

To develop a QSAR model for a class of compounds including (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate, a dataset of structurally similar molecules with experimentally measured biological activity (e.g., IC50 values) is required. For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric/Geometrical Descriptors: Molecular weight, volume, surface area, shape indices.

Topological Descriptors: Indices that describe atomic connectivity within the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient).

Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that relates a combination of these descriptors to the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced efficacy. researchgate.net

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Cinnamic Acid Derivatives

Descriptor ClassExample DescriptorsProperty Represented
ElectronicHOMO Energy, Dipole MomentReactivity, Polarity
StericMolecular Volume, Molar RefractivitySize, Shape
TopologicalWiener Index, Kier Shape IndicesMolecular Branching and Connectivity
HydrophobicLogPLipophilicity

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Focus on theoretical methodologies)

Before a compound can be considered a potential drug, its pharmacokinetic profile—what the body does to the drug—must be evaluated. In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential for early-stage screening to filter out candidates with poor profiles.

These predictions are based on theoretical models derived from large datasets of experimental results. For (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate, these methodologies would predict key parameters:

Absorption: Parameters like gastrointestinal (GI) absorption and cell permeability (e.g., Caco-2 models) are predicted based on physicochemical properties like lipophilicity (LogP), molecular size, and polar surface area (PSA).

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The ability to cross the BBB is often predicted based on molecular weight, polarity, and the number of hydrogen bond donors/acceptors.

Metabolism: In silico models can predict the likelihood of a molecule being a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family. This involves identifying potential sites of metabolism on the molecule.

Excretion: While harder to predict directly, properties related to water solubility and metabolic stability give an indication of the likely clearance pathways.

A key theoretical framework in ADME prediction is "Lipinski's Rule of Five," which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following rules: molecular weight ≤ 500 Da, LogP ≤ 5, hydrogen bond donors ≤ 5, and hydrogen bond acceptors ≤ 10. mdpi.com

Table 4: Predicted ADME Properties for (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate (Illustrative Data)

ADME ParameterPredicted Value/ClassificationTheoretical Basis
Molecular Weight226.65 g/molLipinski's Rule (Pass)
LogP (Lipophilicity)2.8Lipinski's Rule (Pass)
Hydrogen Bond Donors0Lipinski's Rule (Pass)
Hydrogen Bond Acceptors3Lipinski's Rule (Pass)
Gastrointestinal (GI) AbsorptionHighBased on physicochemical properties
Blood-Brain Barrier (BBB) PermeantYesBased on size and polarity models
CYP2D6 InhibitorNoStructure-based inhibition models

Future Research Directions and Academic Prospects for E Methyl 3 3 Chloro 4 Methoxyphenyl Acrylate

Emerging Synthetic Methodologies for Structurally Related Cinnamoyl Esters

The synthesis of cinnamoyl esters, including (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate, is continuously evolving, with a focus on efficiency, sustainability, and scalability. Traditional methods are being supplemented and replaced by innovative catalytic systems and greener reaction conditions.

Recent advancements include palladium-colloid-catalyzed esterification and the use of Brønsted bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DABCO (1,4-Diazabicyclo[2.2.2]octane) as catalysts. researchgate.net N-Heterocyclic Carbene (NHC)-based catalysts are also emerging as a powerful tool for the oxidative esterification of cinnamaldehyde to the corresponding esters under ambient conditions. researchgate.net Furthermore, palladium-catalyzed reactions involving alkenylboronic acids are providing new routes to methyl cinnamate (B1238496) derivatives on a gram scale. researchgate.net

A significant trend is the move towards more environmentally friendly processes. A modified Steglich esterification using acetonitrile as a greener solvent and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent allows for the rapid synthesis of (E)-cinnamate derivatives with high yields and without the need for extensive purification. nih.govnih.gov Microwave-assisted synthesis is another promising approach that dramatically reduces reaction times from hours to minutes for high molecular mass cinnamyl esters, often under solvent-free conditions. nih.gov

These emerging methodologies offer the potential for more efficient and sustainable production of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate and a diverse library of its analogs, which is essential for comprehensive structure-activity relationship (SAR) studies.

Exploration of Synergistic Effects with Other Biologically Active Agents in Pre-clinical Settings

The combination of therapeutic agents is a cornerstone of modern medicine, particularly in oncology, as it can enhance efficacy, overcome drug resistance, and reduce toxicity. A promising avenue of research for (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate is the exploration of its synergistic effects with existing drugs.

Studies on other cinnamic acid derivatives have demonstrated the potential of this strategy. For instance, caffeic acid phenethyl ester (CAPE), a derivative of cinnamic acid, has been shown to have a synergistic cytotoxic effect when combined with the selective estrogen receptor modulator tamoxifen on MCF-7 breast cancer cells. nih.gov Similarly, combinations of conventional drugs like cisplatin, paclitaxel, and doxorubicin with various cinnamic acid-derived biocompounds have shown improved cytotoxic and anti-migratory effects in breast cancer cell lines compared to the single agents. nih.gov These combinations have been observed to act on key cancer cell death pathways, such as apoptosis, and inhibit processes like angiogenesis and invasion. nih.gov

Future pre-clinical research should therefore investigate the potential of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate to act in concert with established chemotherapeutic agents or other targeted therapies. Such studies would typically involve in vitro cell-based assays to determine combination indices, followed by in vivo studies in animal models to validate the synergistic effects on tumor growth and metastasis.

Development of Advanced Delivery Systems and Formulation Strategies for Pre-clinical Applications (e.g., nanoparticles, liposomes)

The translation of a biologically active compound into a viable therapeutic agent often hinges on the development of an effective drug delivery system. For cinnamoyl esters like (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate, which may face challenges such as poor solubility, advanced formulation strategies are crucial.

Nanoparticles and liposomes are at the forefront of advanced drug delivery. ijpsjournal.comnih.gov These carriers can encapsulate therapeutic agents, protecting them from degradation, improving their bioavailability, and enabling targeted delivery to specific tissues or cells. biointerfaceresearch.com Liposomes, which are vesicles composed of lipid bilayers, can carry both hydrophilic and hydrophobic drugs and can be modified with ligands to actively target specific cell surface receptors. nih.gov

Integration of Multi-omics Data (Transcriptomics, Metabolomics) in Understanding Biological Responses

To gain a holistic understanding of the biological effects of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate, an integrated multi-omics approach is indispensable. By combining transcriptomics (the study of RNA transcripts) and metabolomics (the study of metabolites), researchers can map the comprehensive molecular changes induced by the compound within a biological system.

This integrated approach has been successfully used to elucidate the biosynthetic pathways of cinnamic acid and its derivatives in plants. nih.govnih.gov For example, combined transcriptomic and metabolomic analyses in Cinnamomum cassia have identified key genes and metabolites involved in the formation of aromatic volatiles, including cinnamaldehyde. nih.govresearchgate.net Similarly, metabolomic studies on maize roots treated with trans-cinnamic acid revealed significant alterations in primary and specialized metabolite profiles, providing insights into the plant's stress response and detoxification mechanisms. mdpi.com

Applying this strategy to study the effects of (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate in human cell models or in vivo pre-clinical models could reveal novel mechanisms of action. By correlating changes in gene expression with alterations in the cellular metabolome, researchers can identify key regulated pathways, discover novel biomarkers of drug response, and build a more complete picture of the compound's physiological impact. nih.gov

Challenges and Opportunities in Translating Pre-clinical Findings to Potential Applications

The path from a promising pre-clinical compound to a clinically approved application is fraught with challenges, particularly for natural products and their derivatives. researchgate.net The successful translation of research on (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate will require careful navigation of these hurdles.

One of the primary challenges for natural product-derived compounds is their structural complexity, which can complicate large-scale synthesis and quality control. ijpsjournal.com Ensuring batch-to-batch consistency is crucial for clinical trials. researchgate.net Furthermore, issues like low aqueous solubility and poor bioavailability are common and can hinder the development of an effective formulation. nih.govijpsjournal.com

Regulatory requirements for natural product-based drugs can also be complex, demanding rigorous characterization and standardization. researchgate.net Despite these challenges, there are significant opportunities. Natural products represent a vast source of chemical diversity and novel mechanisms of action. ijpsjournal.com Encouragingly, analyses of drug development pipelines have shown that natural products and their derivatives have a higher rate of success in progressing through clinical trials compared to synthetic compounds. acs.org This suggests that their inherent biological relevance, honed through evolution, may give them an advantage.

The opportunity for (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate lies in leveraging the advanced methodologies outlined above—from green synthesis and multi-omics analysis to sophisticated drug delivery systems—to build a robust pre-clinical data package. By proactively addressing the challenges of translation through rigorous science, the potential of this and related cinnamoyl esters can be fully explored.

Q & A

Q. What are the recommended synthetic routes for (E)-Methyl 3-(3-chloro-4-methoxyphenyl)acrylate, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via Knoevenagel condensation between 3-chloro-4-methoxybenzaldehyde and methyl acrylate, catalyzed by a base such as piperidine or DBU. Reaction optimization includes monitoring temperature (ambient to 60°C), solvent selection (e.g., ethanol or toluene), and stoichiometric ratios of reactants. Yield improvements (>70%) are achievable by controlling the reaction time and using anhydrous conditions .
  • Validation : Confirm product purity via HPLC or GC-MS, and monitor reaction progress using TLC with UV visualization.

Q. How is the (E)-configuration of the acrylate group confirmed experimentally?

  • Methodology : The (E)-stereochemistry is validated using nuclear Overhauser effect (NOE) NMR spectroscopy. For example, the absence of NOE interactions between the β-proton of the acrylate and the aromatic protons confirms the trans configuration. X-ray crystallography provides definitive proof, as seen in analogous structures (e.g., (E)-Methyl 3-(4-chlorophenyl)acrylate, where torsion angles between substituents are >170°) .

Q. What spectroscopic techniques are critical for structural characterization?

  • Protocol :
    • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). Key signals include the methoxy group (δ ~3.8 ppm) and acrylate protons (δ ~6.3–7.8 ppm for conjugated double bonds).
    • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and aromatic C-Cl (600–800 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in melting points or spectral data between synthesized batches be resolved?

  • Troubleshooting :
    • Purity Analysis : Use DSC (differential scanning calorimetry) to detect polymorphic variations or impurities.
    • Crystallization Conditions : Reproduce results by standardizing solvents (e.g., acetone/hexane mixtures) and cooling rates.
    • Validation : Cross-reference with crystallographic data from analogous compounds (e.g., (E)-Ethyl 3-(4-methoxyphenyl)acrylate) to identify structural deviations .

Q. What strategies are effective for studying the compound’s reactivity in radical scavenging or antioxidant assays?

  • Experimental Design :
    • DPPH Assay : Dissolve the compound in DMSO (1 mM) and mix with DPPH radical solution. Monitor absorbance decay at 517 nm.
    • Structure-Activity Relationship (SAR) : Compare with derivatives lacking the chloro or methoxy groups (e.g., methyl 3-(4-hydroxyphenyl)acrylate) to assess substituent effects on electron-donating capacity .

Q. How can computational methods complement experimental data in predicting biological activity?

  • Approach :
    • Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 or tyrosinase, leveraging the acrylate group’s electron-deficient double bond for binding affinity predictions.
    • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and stability in biological environments .

Data Contradiction and Refinement

Q. How should researchers address inconsistencies in crystallographic refinement (e.g., R-factor discrepancies)?

  • Resolution :
    • Software Tools : Use SHELXL for high-resolution refinement, applying restraints for disordered regions (e.g., methoxy groups). Validate with the CheckCIF tool to identify symmetry or occupancy errors.
    • Data Quality : Ensure diffraction resolution ≤1.0 Å and completeness >95% to minimize model bias .

Q. What experimental controls are essential when investigating cytotoxicity in tumor cell lines?

  • Best Practices :
    • Positive Controls : Include cisplatin or doxorubicin to validate assay sensitivity.
    • Dose-Response Curves : Test concentrations from 1 μM to 100 μM in triplicate.
    • Mitochondrial Toxicity : Use MTT assays to differentiate cytotoxic effects from metabolic interference .

Methodological Resources

  • Crystallography : SHELX suite for structure solution and refinement .
  • Spectroscopy : Bruker Avance III HD for 2D NMR experiments .
  • Biological Assays : PubChem BioAssay protocols for antioxidant and cytotoxicity screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.